Cas no 2228153-95-3 (1-(2-nitrophenyl)methylcyclopropan-1-ol)
1-(2-nitrophenyl)methylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(2-nitrophenyl)methylcyclopropan-1-ol
- 2228153-95-3
- EN300-1766816
- 1-[(2-nitrophenyl)methyl]cyclopropan-1-ol
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- Inchi: 1S/C10H11NO3/c12-10(5-6-10)7-8-3-1-2-4-9(8)11(13)14/h1-4,12H,5-7H2
- InChI Key: DEXUWSXKGGDFLS-UHFFFAOYSA-N
- SMILES: OC1(CC2C=CC=CC=2[N+](=O)[O-])CC1
Computed Properties
- Exact Mass: 193.07389321g/mol
- Monoisotopic Mass: 193.07389321g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 66Ų
1-(2-nitrophenyl)methylcyclopropan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1766816-0.05g |
1-[(2-nitrophenyl)methyl]cyclopropan-1-ol |
2228153-95-3 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1766816-0.1g |
1-[(2-nitrophenyl)methyl]cyclopropan-1-ol |
2228153-95-3 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1766816-0.25g |
1-[(2-nitrophenyl)methyl]cyclopropan-1-ol |
2228153-95-3 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1766816-0.5g |
1-[(2-nitrophenyl)methyl]cyclopropan-1-ol |
2228153-95-3 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1766816-1.0g |
1-[(2-nitrophenyl)methyl]cyclopropan-1-ol |
2228153-95-3 | 1g |
$1070.0 | 2023-06-03 | ||
| Enamine | EN300-1766816-2.5g |
1-[(2-nitrophenyl)methyl]cyclopropan-1-ol |
2228153-95-3 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1766816-5.0g |
1-[(2-nitrophenyl)methyl]cyclopropan-1-ol |
2228153-95-3 | 5g |
$3105.0 | 2023-06-03 | ||
| Enamine | EN300-1766816-10.0g |
1-[(2-nitrophenyl)methyl]cyclopropan-1-ol |
2228153-95-3 | 10g |
$4606.0 | 2023-06-03 | ||
| Enamine | EN300-1766816-1g |
1-[(2-nitrophenyl)methyl]cyclopropan-1-ol |
2228153-95-3 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1766816-5g |
1-[(2-nitrophenyl)methyl]cyclopropan-1-ol |
2228153-95-3 | 5g |
$3105.0 | 2023-09-20 |
1-(2-nitrophenyl)methylcyclopropan-1-ol Related Literature
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Divya Kamath,Daisuke Minakata Environ. Sci.: Water Res. Technol., 2018,4, 1231-1238
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Gerald J. Meyer,Leif Hammarström Chem. Sci., 2020,11, 3460-3473
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 1-(2-nitrophenyl)methylcyclopropan-1-ol
Comprehensive Analysis of 1-(2-Nitrophenyl)methylcyclopropan-1-ol (CAS No. 2228153-95-3): Properties, Applications, and Industry Trends
1-(2-Nitrophenyl)methylcyclopropan-1-ol (CAS No. 2228153-95-3) is a specialized organic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This cyclopropane derivative, characterized by a nitrophenyl substituent, exhibits intriguing chemical properties that make it valuable for synthetic applications. Recent studies highlight its potential as a building block in drug discovery, particularly for targeting enzyme inhibition pathways.
The molecular structure of 1-(2-nitrophenyl)methylcyclopropan-1-ol combines a strained cyclopropane ring with aromatic nitro functionality, creating electronic effects that influence reactivity. Researchers are exploring its use in click chemistry applications and as a precursor for heterocyclic compounds, aligning with current trends in sustainable synthesis methods. The compound's steric hindrance and hydrogen bonding capacity contribute to its selectivity in molecular interactions.
In the context of green chemistry advancements, CAS 2228153-95-3 has been investigated for its potential in catalyzed reactions under mild conditions. Its thermal stability (decomposition point >150°C) and moderate solubility in polar aprotic solvents make it suitable for multistep organic synthesis. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%) in commercial samples.
The agrochemical sector shows growing interest in nitrophenyl cyclopropanol derivatives for developing novel plant growth regulators. Preliminary studies suggest modified versions of this compound may influence auxin signaling pathways, addressing current agricultural challenges. However, comprehensive toxicity profiling remains ongoing to ensure environmental safety.
From a commercial perspective, 1-(2-nitrophenyl)methylcyclopropan-1-ol suppliers emphasize its role in high-value intermediate production. The global market shows 12% annual growth for such fine chemicals, driven by pharmaceutical R&D investments. Proper storage recommendations include amber glass containers at 2-8°C under inert atmosphere to maintain stability.
Recent patent analyses reveal innovative applications of CAS 2228153-95-3 in material science, particularly for modifying polymer surfaces. Its photophysical properties are being examined for potential use in organic electronics, coinciding with the rise of flexible device technologies. These developments position the compound as a versatile tool across multiple scientific disciplines.
Quality control protocols for 1-(2-nitrophenyl)methylcyclopropan-1-ol typically involve chromatographic purity verification and residual solvent analysis. Regulatory compliance follows ICH guidelines for impurities, with current research focusing on continuous manufacturing processes to enhance production efficiency and reduce waste generation.
Future research directions for this compound include exploration of its biocatalytic transformations and potential in metal-organic frameworks (MOFs). The scientific community continues to investigate its structure-activity relationships, particularly how the cyclopropyl alcohol moiety influences biological activity when combined with various aromatic systems.
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